Stannous chloride

Description

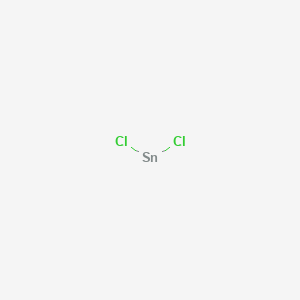

Structure

2D Structure

Properties

IUPAC Name |

tin(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Stannous Chloride and Derived Compounds

Contemporary Approaches for Anhydrous Stannous Chloride Synthesis

The production of anhydrous this compound is critical for applications requiring the absence of water, as the hydrated form can undergo hydrolysis. sciencemadness.org Several modern methods are employed to synthesize the anhydrous salt efficiently.

A primary and straightforward method for preparing anhydrous this compound involves the direct reaction of tin metal with dry hydrogen chloride (HCl) gas at elevated temperatures. sciencemadness.orgwikipedia.orggoogle.com This process is represented by the chemical equation:

Sn(s) + 2HCl(g) → SnCl₂(s) + H₂(g) wikipedia.org

In this reaction, metallic tin is heated while a stream of dry HCl gas is passed over it. sciencemadness.orggoogle.com The reaction must be conducted in a moisture-free environment to prevent the formation of the hydrated salt. sciencemadness.org While effective, the use of gaseous hydrogen chloride and the requirement for high temperatures can present handling and equipment challenges. google.com

High-purity this compound can be synthesized using precursor compounds such as stannous sulfide (B99878) (SnS) or stannous hydroxide (B78521) (Sn(OH)₂).

Stannous Sulphide Route: Pure this compound is obtainable by heating stannous sulphide in a stream of hydrogen chloride gas. scirp.orgscirp.org

Stannous Hydroxide Route: Stannous hydroxide can be converted to this compound. scirp.orgscirp.org This typically involves an initial reaction where a salt solution, like this compound, is treated with an alkali hydroxide (e.g., sodium hydroxide) to precipitate stannous hydroxide. rsc.orgyoutube.com The precipitate is then reacted with hydrochloric acid to form this compound. scirp.orgscirp.org The resulting aqueous solution can then be processed to yield the anhydrous form, for instance, by dehydration using acetic anhydride. wikipedia.orglandsurvival.com

The synthesis from these precursors allows for purification steps at different stages, potentially leading to a final product with very low impurity levels.

Direct reaction of tin metal with halogenating agents is a common and efficient pathway for producing tin chlorides. scirp.orgscirp.org The specific product, either this compound (SnCl₂) or stannic chloride (SnCl₄), depends on the control of reaction conditions.

The primary halogenating agents used are:

Chlorine Gas (Cl₂): The direct reaction of tin with chlorine gas can produce this compound. scirp.orgscirp.org However, careful control is necessary to prevent further chlorination to stannic chloride (SnCl₄). google.com

Stannic Chloride (SnCl₄): Anhydrous stannic chloride can act as a chlorinating agent for metallic tin to produce this compound. google.comgoogle.com This reaction is thermodynamically favorable but presents practical challenges as SnCl₄ is a liquid with a low boiling point (114 °C), well below the melting point of tin (232 °C) and this compound (246 °C). google.com

It has also been proposed to conduct the reaction of tin metal with chlorine gas in the presence of liquid stannic chloride. google.com

One of the most direct industrial methods involves bubbling chlorine gas through molten tin. scirp.orgscirp.org This process, however, is difficult to control and presents a significant challenge: the simultaneous and often undesired formation of stannic chloride (SnCl₄). google.comscirp.org

Sn(l) + Cl₂(g) → SnCl₂(l) SnCl₂(l) + Cl₂(g) → SnCl₄(g)

The conventional practice involves maintaining the molten tin at a high temperature, typically between 600°C and 700°C. scirp.orgscirp.org The this compound produced is then condensed at a temperature range of 120°C to 260°C. scirp.orgscirp.org Controlling the chlorine flow rate and reaction temperature is crucial to maximize the yield of this compound and minimize the production of the more volatile stannic chloride. google.comgoogle.com The high heat of reaction can also cause thermal shock to reaction vessels, leading to potential equipment failure. google.com

| Parameter | Value/Condition | Source |

| Molten Tin Temperature | 600°C - 700°C | scirp.orgscirp.org |

| SnCl₂ Condensation Temp. | 120°C - 260°C | scirp.orgscirp.org |

Direct Reaction Pathways of Tin with Halogenating Agents

Sustainable and Waste-Derived Synthesis Routes

Developing sustainable methods for chemical synthesis is of growing importance. Utilizing industrial waste streams as raw materials presents an economically and environmentally attractive alternative to traditional production routes.

A promising sustainable route involves the recovery of tin from tin-plated scrap metal to produce high-purity this compound. scirp.orgmendeley.com This process leverages selective chlorination, where chlorine gas reacts preferentially with the tin coating on the steel scrap, leaving the iron largely unreacted. scirp.orgmendeley.com

Laboratory-scale studies have demonstrated the feasibility of this method. scirp.orgmendeley.com The key findings from this research include:

Selective Reaction: Tin is chlorinated preferentially over iron at room temperature (298 K). scirp.orgmendeley.com

High Purity Product: By using a mixture of chlorine and nitrogen (Cl₂/N₂) gases, it is possible to obtain high-purity solid SnCl₂ crystals. The purity of the this compound produced is comparable to that of commercially available laboratory-grade products. scirp.orgmendeley.com

Economic Viability: This process is economically attractive because it uses a low-cost raw material (scrap) and can be operated at room temperature, which is significantly lower than the high temperatures required for the chlorination of molten tin. scirp.org

This waste-derived route provides an inexpensive method for manufacturing high-purity this compound, which is valuable in advanced applications such as the electronics industry. scirp.org

| Parameter | Condition | Outcome | Source |

| Raw Material | Tin-plated steel scrap | Sustainable source | scirp.orgmendeley.com |

| Reaction Temperature | 298 K (Room Temperature) | Low energy consumption | scirp.orgmendeley.com |

| Reactant Gas | Cl₂/N₂ mixtures | Selective chlorination of tin | scirp.orgmendeley.com |

| Product | High-purity SnCl₂ crystals | Comparable to commercial grade | scirp.orgmendeley.com |

| Recovery Rate | 100% achievable | Efficient tin recovery | scirp.org |

Kinetic Studies of Low-Temperature Chlorination Processes

Utilization of Tin Powderization Waste for this compound Synthesis

A significant advancement in sustainable chemical manufacturing is the use of tin powderization waste as a raw material for this compound synthesis. proquest.comchemicalbook.comresearchgate.net This approach addresses the need to effectively utilize industrial by-products, which are generated in large quantities. chemicalbook.comresearchgate.net The synthesis process typically involves reacting the tin powder waste with hydrochloric acid. guidechem.com

The efficiency and yield of this compound synthesis from tin powderization waste are highly dependent on key reaction parameters. Research has systematically optimized these conditions to maximize product output. The primary variables studied are the particle size of the tin powder, the concentration of hydrochloric acid (HCl), and the reaction temperature. researchgate.netsci-hub.se It has been found that a finer particle size leads to a greater yield, as it increases the reactive surface area. researchgate.net Similarly, increasing the HCl concentration and the reaction temperature generally accelerates the reaction rate and improves the yield. researchgate.net

The optimal conditions identified through these studies are:

Tin powder particle size: 500 mesh proquest.comresearchgate.netchemicalbook.com

HCl concentration: 12 M proquest.comresearchgate.netchemicalbook.com

Reaction temperature: 80°C proquest.comresearchgate.netchemicalbook.com

Under these optimized parameters, a this compound yield of 95% has been achieved. proquest.comresearchgate.netresearchgate.netchemicalbook.com

Table 1: Optimized Parameters for this compound Synthesis from Tin Waste

| Parameter | Optimal Value | Resulting Yield |

|---|---|---|

| Particle Size | 500 mesh | 95% proquest.comresearchgate.netresearchgate.netchemicalbook.com |

| Acid Concentration | 12 M HCl | |

| Temperature | 80°C |

Optimization of Reaction Parameters (Particle Size, Acid Concentration, Temperature)

Novel Synthesis Techniques

In addition to refining traditional methods, new technologies are being applied to the synthesis of this compound.

Sonochemistry, which utilizes high-intensity ultrasonic waves, has emerged as a novel and effective method for synthesizing this compound. google.com This technique involves applying ultrasonic waves, typically in the range of 20-30 kHz, to a mixture of metallic tin and hydrochloric acid. google.com The ultrasonic energy promotes the reaction through cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating the chemical reaction. google.com

This method allows for a one-step synthesis at room temperature, which can significantly reduce the energy consumption and volatilization of hydrochloric acid associated with traditional heating methods. google.com A patented process describes using ultrasonic frequencies between 24 kHz and 30kHZ with power ranging from 800W to 1000W, achieving metallic tin transformation efficiencies of up to 99.43%. google.com The resulting this compound solution is then concentrated and crystallized to obtain the final product. google.com The use of ultrasound has also been documented in the synthesis of tin compound nanoparticles, such as tin dioxide (SnO₂), from this compound precursors, highlighting the versatility of this energy source in tin chemistry. iosrjournals.org

Sonochemical Synthesis

The application of ultrasound in chemical reactions, a field known as sonochemistry, offers a novel and efficient pathway for the synthesis of this compound and its derivatives. This method utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency sound waves. google.comnih.gov The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive radicals and accelerating reaction rates. google.comrsc.org

The introduction of supersonic waves into the reaction of metallic tin with hydrochloric acid has been shown to significantly accelerate the formation of this compound. google.com This acceleration is attributed to the intense physical and chemical effects of acoustic cavitation. The implosion of cavitation bubbles creates extreme conditions, including localized temperatures of over 5000 K, pressures exceeding 5 x 107 Pa, and rapid temperature changes on the order of 109 K/s. google.com These conditions provide a unique environment that can overcome the activation energy barriers of chemical reactions that are typically difficult to achieve under conventional conditions. google.com

The use of ultrasound in the synthesis of this compound from metallic tin and hydrochloric acid has been demonstrated to be effective at room temperature, utilizing ultrasonic frequencies in the range of 20–30 kHz. google.com This method not only speeds up the reaction but also allows for a one-step synthesis of the this compound solution, which can then be concentrated and crystallized. google.com Research has also explored the use of ultrasound in the synthesis of various derivatives and related tin compounds. For instance, sonochemical methods have been employed in the preparation of tin(II) sulfide (SnS) and tin(IV) sulfide (SnS2) from this compound and stannic chloride, respectively. nih.govnih.gov The characteristics of the resulting materials, such as crystallinity and particle size, can be influenced by parameters like sonication time. nih.govnih.gov

The table below summarizes findings from a study on the sonochemical synthesis of tin sulfides, illustrating the effect of sonication time on product yield.

| Reactant | Product | Sonication Time (min) | Yield (%) |

| SnCl₂ | SnS | 120 | < 50 |

| SnCl₄ | SnS₂ | 120 | ~100 |

Data sourced from a study on sonochemical synthesis of tin sulfides. nih.gov

Furthermore, ultrasound has been utilized in the synthesis of stannous oxide (SnO), where it has been shown to be an effective method for refining and dispersing the material, leading to improved particle size uniformity. mdpi.com

Sonochemical synthesis of this compound presents significant advantages in terms of process efficiency and environmental impact compared to traditional methods. A key benefit is the ability to conduct the reaction at lower temperatures, which in turn reduces the volatilization of hydrochloric acid. google.com This not only minimizes the loss of a key reagent but also lessens the corrosive impact on equipment and improves the safety of the process. google.com

The enhanced reaction rates achieved through sonication lead to shorter reaction times, contributing to higher throughput and reduced energy consumption. google.comresearchgate.net Conventional methods for preparing this compound often involve high reaction temperatures and long reaction times, leading to higher energy costs and greater environmental burden. google.com The sonochemical approach, by operating effectively at room temperature, offers a more energy-efficient and environmentally friendly alternative. google.comresearchgate.net

| Parameter | Conventional Method | Sonochemical Method |

| Reaction Temperature | High | Room Temperature |

| Reaction Time | Long | Short |

| Hydrochloric Acid Volatilization | High | Low |

| Energy Consumption | High | Low |

| Environmental Impact | Higher (acid fumes, energy use) | Lower (reduced emissions and energy use) |

Comparative advantages of the sonochemical synthesis of this compound. google.com

Iii. Mechanistic Insights into Stannous Chloride Catalysis in Organic Synthesis

Stannous Chloride as a Lewis Acid Catalyst

As a Lewis acid, this compound can accept electrons into its vacant d-orbitals, which allows it to activate electron-rich substrates. ateneo.edu This property is fundamental to its catalytic activity in a range of organic reactions.

Electrophilic Activation Mechanisms

This compound's role as a Lewis acid involves the activation of electrophiles, particularly carbonyl groups. By coordinating to the carbonyl oxygen, SnCl₂ increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is a key step in reactions such as carbonyl allylation. arkat-usa.orgvaia.com The Lewis acidity of the stannous intermediate can be influenced by the reaction medium and the presence of other species. arkat-usa.org For instance, in some reactions, the formation of a tin hydride complex is suggested to facilitate hydride transfer to iminium ions. organic-chemistry.org

Role in Carbonyl Allylation Reactions

This compound is extensively used in carbonyl allylation reactions, where an allyl group is added to a carbonyl compound to form a homoallylic alcohol. ateneo.eduresearchgate.net In these reactions, often carried out in the presence of a palladium catalyst, SnCl₂ serves a dual role. It acts as a low-valent reducing agent and also facilitates the transformation of the allylic group into a nucleophilic species. ateneo.eduacs.org The reaction can be performed with various allyl sources, including allylic alcohols and halides. ateneo.eduresearchgate.net The use of allylic alcohols is often preferred as it avoids the need for derivatization. ateneo.edu The efficiency and selectivity of the allylation can be influenced by co-catalysts and reaction conditions. For example, systems like SnCl₂/CuCl₂, SnCl₂/TiCl₃, and SnCl₂/PdCl₂ have been shown to provide good to excellent yields in the allylation of both aliphatic and aromatic aldehydes. researchgate.net

Proposed Intermediate Species and Spectroscopic Evidence

The mechanism of SnCl₂-mediated carbonyl allylation has been a subject of investigation, with a key point of interest being the nature of the intermediate species. It has been proposed that an allyltin (B8295985) intermediate is formed during the reaction. ateneo.edu Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been employed to gather evidence for these intermediates.

In one study, the reaction of 2-propenol with SnCl₂ in the presence of a palladium catalyst was analyzed using ¹H and ¹³C NMR. The resulting spectra were found to be very similar to those obtained from the reaction of 3-chloropropene with SnCl₂, supporting the inference of an allylic tin intermediate. ateneo.edu Further NMR studies on tin-mediated Barbier reactions in aqueous media have identified the formation of various allyltin species over time. Initially, tetrallyltin was observed, followed by the appearance of signals assigned to triallyltin bromide and diallyltin dibromide. researchgate.netmdpi.com These observations suggest a dynamic system where different organotin species are formed as the reaction progresses. researchgate.netmdpi.com In some palladium-catalyzed systems, a π-allylpalladium species is believed to assist in the formation of a σ-allyl tin species, which was also characterized by ¹H NMR. ias.ac.in

| Reaction System | Spectroscopic Technique | Inferred/Observed Intermediate | Key Findings |

| 2-Propenol + SnCl₂ + PdCl₂(PhCN)₂ | ¹H and ¹³C NMR | Allylic tin intermediate | Similar spectra to reaction with 3-chloropropene, suggesting a common intermediate. ateneo.edu |

| Allyl bromide + Tin (in water) | ¹H NMR | Tetrallyltin, Triallyltin bromide, Diallyltin dibromide | Sequential formation of different allyltin species observed over time. researchgate.netmdpi.com |

| Allyl bromide + β-SnO + Pd₂(dba)₃ | ¹H NMR, EIMS | σ-allyl tin species | Formation of a new σ-allyl tin species confirmed by characteristic NMR signals and mass spectrometry fragments. ias.ac.in |

Investigation of Selectivity and Reaction Pathways

The selectivity of this compound-catalyzed carbonyl allylation reactions is a crucial aspect that has been extensively studied. Both regioselectivity (α- vs. γ-addition) and diastereoselectivity (syn- vs. anti-addition) can be controlled by modifying the reaction conditions.

For instance, in the allylation of 1-halobut-2-enes with tin(II) halides, the choice of the halide and the addition of phase-transfer catalysts can dramatically alter the regioselectivity. The use of tin(II) bromide in a dichloromethane-water system leads to unusual α-regioselective allylation. However, the addition of tetrabutylammonium (B224687) bromide (TBABr) reverses this selectivity, favoring the typical γ-addition. nih.gov The diastereoselectivity is also influenced by the substrate and reagents. The γ-addition to aromatic aldehydes shows anti-diastereoselectivity, whereas it is not selective for aliphatic aldehydes. nih.gov In contrast, using tin(II) iodide with 1-chlorobut-2-ene results in γ-syn selectivity, which is atypical for Barbier-type allylations. nih.gov This selectivity can be further enhanced by the addition of tetrabutylammonium iodide (TBAI). nih.gov

The reaction pathway is generally believed to involve a six-membered cyclic chair-like transition state, particularly in cases of high diastereoselectivity. arkat-usa.org However, open transition states have also been proposed, especially when an external Lewis acid is used to activate the carbonyl group. rsc.org The presence of additives like CuCl₂, TiCl₃, or PdCl₂ in SnCl₂-mediated allylations has been shown to enhance reactivity, which is attributed to their Lewis acid catalytic effect that accelerates the formation of the allyltin intermediate. researchgate.net

| Reactants | Conditions | Major Product Selectivity |

| 1-Bromobut-2-ene + Aldehydes | SnBr₂ in CH₂Cl₂-H₂O | α-addition nih.gov |

| 1-Bromobut-2-ene + Aromatic Aldehydes | SnBr₂ in CH₂Cl₂-H₂O + TBABr | γ-addition, anti-diastereoselective nih.gov |

| 1-Chlorobut-2-ene + Benzaldehyde | SnI₂ in DMI | γ-addition, syn-diastereoselective nih.gov |

| Cinnamyl halides + Aldehydes | SnCl₂/CuCl₂, SnCl₂/TiCl₃, or SnCl₂/PdCl₂ | γ-adduct, anti-diastereoselective researchgate.net |

This compound as a Reducing Agent and Catalyst

Beyond its role as a Lewis acid, this compound is a well-established reducing agent in organic synthesis. researchgate.netvaia.com It is particularly effective for the chemoselective reduction of certain functional groups, often in the presence of others that remain unaffected. pearson.comstackexchange.com

Reductive Transformations of Functional Groups

This compound is widely employed for the reduction of various functional groups. One of its most common applications is the reduction of aromatic nitro compounds (nitroarenes) to the corresponding aromatic amines. researchgate.netpearson.comuow.edu.au This transformation is highly chemoselective, allowing for the reduction of the nitro group without affecting other sensitive functionalities such as carbonyls, nitriles, and esters. pearson.comresearchgate.net

The reduction of α,β-unsaturated nitroalkenes with SnCl₂ can lead to different products depending on the reaction conditions. In alcoholic media, α-alkoxy oximes are formed, while in the presence of thiols, α-alkylthio oximes are obtained. researchgate.netmdma.ch Primary and secondary aliphatic nitro compounds can be reduced to oximes, and tertiary aliphatic and aromatic nitro compounds can be reduced to hydroxylamines using tin(II) complexes. researchgate.net The Stephen reaction utilizes SnCl₂ and hydrochloric acid to reduce nitriles to aldehydes via an aldimine intermediate. nowgonggirlscollege.co.in Additionally, SnCl₂ in the presence of an acid can reduce ketones to alcohols and sulfoxides to sulfides. stackexchange.com

| Functional Group | Product | Reaction Conditions | Reference(s) |

| Aromatic Nitro Group | Aromatic Amine | SnCl₂ in various solvents (e.g., ethanol, ionic liquids) | researchgate.netpearson.comuow.edu.au |

| α,β-Unsaturated Nitroalkene | α-Alkoxy Oxime | SnCl₂·2H₂O in alcoholic media | researchgate.netmdma.ch |

| Primary/Secondary Nitroalkane | Oxime | Tin(II) complexes | researchgate.net |

| Tertiary/Aromatic Nitro Compound | Hydroxylamine | Tin(II) complexes | researchgate.net |

| Nitrile | Aldehyde | SnCl₂ and HCl (Stephen Reaction) | nowgonggirlscollege.co.in |

| Ketone | Alcohol | Sn/HCl | stackexchange.com |

| Sulfoxide | Sulfide (B99878) | SnCl₂/HCl | stackexchange.com |

Catalytic Reductive Amination of Carbonyl Compounds

This compound (SnCl₂) has emerged as an effective catalyst for the reductive amination of carbonyl compounds. organic-chemistry.orgnih.gov A notable protocol utilizes this compound dihydrate (SnCl₂·2H₂O) in combination with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in methanol. organic-chemistry.orgacs.org This method is applicable for synthesizing both secondary and tertiary amines from a variety of carbonyl compounds and aromatic amines. organic-chemistry.orgacs.org The typical reaction conditions involve 20 mol% of SnCl₂·2H₂O and 2 equivalents of PMHS, heated at 70°C for 6 hours, which can produce yields of up to 86%. organic-chemistry.org This approach is advantageous due to its use of cost-effective, air-stable, and non-corrosive reagents. organic-chemistry.org

A key advantage of the this compound-catalyzed reductive amination is its high chemoselectivity. organic-chemistry.org The reaction conditions have proven to be compatible with a wide array of functional groups. organic-chemistry.org For instance, aldehydes containing halogen substituents are well-tolerated, leading to the formation of the corresponding amines in good to excellent yields. acs.org The process also works efficiently for aldehydes with electron-donating groups when reacted with N-methylaniline. acs.org

A significant challenge in many reductive amination reactions is the intolerance of carbon-carbon double bonds (C=C). acs.org However, the this compound/PMHS system exhibits remarkable chemoselectivity, with over 99% selectivity observed for aldehydes containing both conjugated and isolated C=C bonds. acs.org This allows for the selective reduction of the imine intermediate without affecting other reducible functional groups within the molecule. The method is also effective for the reductive amination of both aromatic and aliphatic ketones with secondary amines, which are often considered challenging substrates that typically result in low product yields. acs.org For example, cyclopentanone (B42830) and cyclohexanone (B45756) react with N-methylaniline to yield the corresponding tertiary amines in 83% and 90% yields, respectively. acs.org

The following table summarizes the chemoselective reductive amination of various carbonyl compounds using the SnCl₂·2H₂O/PMHS system.

| Entry | Carbonyl Compound | Amine | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde | N-Methylaniline | N-(2-Bromobenzyl)-N-methylaniline | 85 |

| 2 | 4-Chlorobenzaldehyde | N-Methylaniline | N-(4-Chlorobenzyl)-N-methylaniline | 86 |

| 3 | 4-Fluorobenzaldehyde | N-Methylaniline | N-(4-Fluorobenzyl)-N-methylaniline | 82 |

| 4 | 4-Methoxybenzaldehyde | N-Methylaniline | N-(4-Methoxybenzyl)-N-methylaniline | 92 |

| 5 | 2,4,6-Trimethylbenzaldehyde | N-Methylaniline | N-Methyl-N-(2,4,6-trimethylbenzyl)aniline | 80 |

| 6 | Cinnamaldehyde | N-Methylaniline | N-Methyl-N-(3-phenylallyl)aniline | 88 |

| 7 | Cyclohexanone | N-Methylaniline | N-Cyclohexyl-N-methylaniline | 90 |

| 8 | Acetophenone | N-Methylaniline | N-Methyl-N-(1-phenylethyl)aniline | 75 |

The this compound-catalyzed reductive amination protocol is particularly valuable for the synthesis of tertiary amines, which are important structural motifs in many biologically active compounds and industrial chemicals. acs.org The direct reductive amination of carbonyl compounds with secondary amines can be challenging due to steric hindrance, which can impede the formation of the necessary iminium ion intermediate. acs.org This method successfully addresses this challenge, facilitating the synthesis of a diverse range of tertiary amines. acs.orgacs.org

The reaction has been successfully applied to various aromatic and aliphatic aldehydes and ketones in combination with different secondary amines, such as N-methylaniline, N-ethylaniline, and N-benzylanisidine. acs.org For example, the reaction of 2-furaldehyde and 3-phenylpropionaldehyde proceeds efficiently to produce the corresponding tertiary amines in good yields. acs.org

Furthermore, this methodology extends to the synthesis of heterocyclic amines. organic-chemistry.orgacs.org The versatility and functional group tolerance of the this compound-catalyzed system make it a useful tool for constructing these important molecular scaffolds. organic-chemistry.org

Chemoselectivity Studies

Catalysis in Polymer Science

Poly(butylene succinate) (PBS) Synthesis

This compound is recognized as a catalyst for the synthesis of poly(butylene succinate) (PBS), a biodegradable polymer with significant potential as an alternative to petroleum-based plastics. researchgate.netresearchgate.net PBS is typically synthesized through the polycondensation of succinic acid and 1,4-butanediol. researchgate.netgoogle.com this compound has been identified as a mild and efficient catalyst system for producing medium molecular weight PBS. researchgate.netresearchgate.net In some cases, it is used in combination with other catalysts, such as 4-methylbenzenesulfonic acid, for the synthesis of modified PBS, like phosphorus-containing copolyesters. nih.gov

The use of this compound as a catalyst offers several advantages in PBS synthesis, including the ability to conduct the reaction at lower temperatures and with reduced reaction times. researchgate.netresearchgate.net This contributes to the improved thermal stability of the final polymer. researchgate.net While conventional methods often employ heavy metal catalysts like stannous octoate or dibutyltin (B87310) oxide, this compound presents a viable alternative. google.com

Research has compared the catalytic efficiency of this compound with other common catalysts like titanium tetrabutoxide. rsc.org In one study, PBS synthesized using a this compound-based ionic liquid catalyst exhibited higher thermal stability compared to polymers produced with zinc-based or titanium-based catalysts. rsc.org The molecular weight of the resulting PBS is a critical property for its industrial applications. researchgate.net While direct polycondensation with this compound typically yields medium molecular weight PBS, achieving high molecular weight often remains a challenge. researchgate.netgoogle.com

The table below presents data on PBS synthesis using different catalyst systems, highlighting the performance of this compound.

| Entry | Catalyst | Temperature (°C) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |

| 1 | Titanium Tetrabutoxide | 230 | 1.84 x 10⁴ | 4.68 x 10⁴ | 2.53 |

| 2 | This compound | 230 | - | - | - |

| 3 | [BMIM]Cl-SnCl₂ | 230 | 1.42 x 10⁴ | 3.51 x 10⁴ | 2.47 |

| 4 | [Ch]Cl-SnCl₂ | 230 | 1.65 x 10⁴ | 4.12 x 10⁴ | 2.49 |

Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, PDI: Polydispersity index. Data sourced from a study on Lewis acidic ionic liquid catalyst systems. rsc.org

The proposed mechanism for this compound catalysis in the polycondensation of dicarboxylic acids and diols involves the activation of the carbonyl group of the acid. It is hypothesized that the tin(II) species acts as the active site. researchgate.net

One plausible mechanism suggests the reaction of this compound with the alcohol (1,4-butanediol) and the carboxylic acid (succinic acid). researchgate.net The Lewis acidic nature of SnCl₂ allows it to coordinate to the carbonyl oxygen of the succinic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of the 1,4-butanediol, leading to the formation of an ester linkage and the elimination of water. This process of esterification continues, resulting in the growth of the polymer chain. researchgate.net

In contrast to catalysts like titanium tetraalkoxides, which can react with both acids and esters, the specific interactions of this compound are believed to contribute to its distinct catalytic activity and the properties of the resulting polymer. researchgate.net The coordination of ligands can also influence the electron density of the Sn(II) center, thereby affecting its catalytic activity in promoting the nucleophilic esterification to initiate polycondensation. researchgate.net

Catalytic Efficiency and Polymer Properties

Multi-Component Reactions and Heterocycle Synthesis

This compound (SnCl₂) has emerged as a highly versatile and efficient catalyst in the realm of organic synthesis, particularly in multi-component reactions (MCRs) for the construction of complex heterocyclic frameworks. benthamdirect.comresearchgate.net Its utility stems from its character as an inexpensive and mild Lewis acid, capable of activating various functional groups and facilitating key bond-forming events. researchgate.netwikipedia.org This section explores the catalytic role of SnCl₂ in several pivotal MCRs, leading to the synthesis of biologically significant heterocycles.

Biginelli Reaction

The Biginelli reaction is a classic one-pot three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. scielo.brresearchgate.net These molecules are of significant pharmacological interest. This compound dihydrate (SnCl₂·2H₂O) has been demonstrated to be an effective catalyst for this transformation, promoting the reaction under neutral conditions and often providing better or comparable yields to other Lewis acids. scielo.brscielo.br

The catalytic mechanism involves the Lewis acidic Sn(II) center activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. A plausible pathway suggests that SnCl₂ coordinates to the aldehyde, facilitating the formation of an N-carbamoyliminium ion intermediate upon reaction with urea. scielo.br This electrophilic intermediate is then intercepted by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. scielo.br The reaction proceeds efficiently with a range of substituted aromatic aldehydes, tolerating both electron-donating and electron-withdrawing groups. scielo.br

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | 20 | Acetonitrile | 6 | >90 | scielo.br |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 20 | Ethanol | 5 | 98 | scielo.br |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 20 | Acetonitrile | 4 | 95 | scielo.br |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | 20 | Ethanol | 6 | 96 | scielo.br |

| Thiophen-2-carbaldehyde | Ethyl acetoacetate | Thiourea | - | CH₂Cl₂ | - | 72 |

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is another fundamental MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org While the classic Hantzsch reaction often requires long reaction times, various catalysts have been developed to improve its efficiency. Tin-based catalysts, such as sulfated tin oxide (SO₄²⁻/SnO₂), have proven to be effective solid acid catalysts for this synthesis, affording excellent yields. researchgate.netresearchgate.net The mechanism is believed to proceed through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.org The Lewis acidic sites on the catalyst facilitate these initial condensations. The two intermediates then undergo a final condensation and cyclization to furnish the dihydropyridine ring. organic-chemistry.org

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | SO₄²⁻/SnO₂ | Acetonitrile | 80 | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | SO₄²⁻/SnO₂ | Acetonitrile | 80 | 91 | researchgate.net |

| 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | SO₄²⁻/SnO₂ | Acetonitrile | 80 | 93 | researchgate.net |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | SO₄²⁻/SnO₂ | Acetonitrile | 80 | 90 | researchgate.net |

Strecker Synthesis

The Strecker synthesis is a three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide, TMSCN) to produce α-aminonitriles, which are valuable precursors to α-amino acids. mdpi.comnih.gov Tin-exchanged beta zeolites (Sn,H-beta), prepared using aqueous SnCl₂, have been identified as highly efficient heterogeneous catalysts for this reaction. researchgate.net The presence of Sn²⁺ synergistically accelerates the reaction for both aldehydes and ketones compared to the parent H-beta zeolite catalyst. researchgate.net The Lewis acidic tin sites are proposed to activate the in-situ formed imine for nucleophilic attack by the cyanide source, leading to the desired α-aminonitrile. This catalytic system operates effectively under solvent-free conditions. researchgate.net

Synthesis of Quinolines and Quinoxalines

This compound demonstrates a unique dual functionality in the synthesis of certain nitrogen-containing heterocycles like quinolines and quinoxalines. researchgate.netrsc.org It can act as both a reducing agent and a Lewis acid catalyst in a one-pot tandem reaction. researchgate.netrsc.org For instance, starting from ortho-nitro-N-propargylanilines, SnCl₂·2H₂O first reduces the nitro group to an amino group. rsc.org The resulting ortho-amino-N-propargylaniline is then catalytically cyclized by the same tin species acting as a Lewis acid. rsc.orgrsc.org The Lewis acid activates the alkyne moiety towards intramolecular nucleophilic attack by the newly formed aniline (B41778) nitrogen (a 6-exo-dig cyclization to form quinoxalines) or towards electrophilic attack on the aromatic ring (a 6-endo-dig cyclization to form quinolines), with the regioselectivity depending on the substitution pattern of the alkyne. rsc.orgrsc.org

In other methodologies, SnCl₂ catalyzes a three-component imino Diels-Alder reaction between anilines, aromatic aldehydes, and terminal alkynes to chemo- and regioselectively produce 2-substituted quinolines. nih.gov

Iv. Advanced Coordination Chemistry of Stannous Chloride

Formation and Structural Characterization of Coordination Complexes

The formation of coordination complexes with stannous chloride involves the interaction of the electron-deficient tin center with electron-donating ligands. The resulting structures are highly variable, influenced by the nature of the ligand, the reaction conditions, and the presence of counter-ions.

Complexes with Chloride Ligands: Trichloro-stannate(II) Ion

In the presence of a chloride ion source, this compound can act as a Lewis acid to form the trichlorostannate(II) anion, [SnCl₃]⁻. This anionic complex is a fundamental species in the coordination chemistry of tin(II) halides. The [SnCl₃]⁻ ion typically exhibits a pyramidal geometry, consistent with the VSEPR theory prediction for an AX₃E system, where the tin atom sits (B43327) at the apex of the pyramid and the three chlorine atoms form the base, with the lone pair of electrons occupying the fourth coordination site. researchgate.net

The structure of the trichlorostannate(II) anion has been characterized in various salts, such as in N,N-dimethylanilinium trichloridostannate(II), (C₈H₁₂N)SnCl₃. In this compound, the crystal structure consists of discrete (C₈H₁₂N)⁺ cations and isolated [SnCl₃]⁻ anions, which are linked through N-H···Cl hydrogen bonds. researchgate.net Similarly, in cetylpyridinium (B1207926) trichlorostannate, the asymmetric unit consists of a cetylpyridinium cation and a [SnCl₃]⁻ anion in a distorted triangular pyramidal geometry. nih.gov The average Sn-Cl bond length in these structures is approximately 2.48 to 2.52 Å, with Cl-Sn-Cl bond angles around 90°. researchgate.netnih.gov

In the solid state, these [SnCl₃]⁻ units can further associate through weak Sn···Cl interactions, leading to the formation of polymeric chains or other extended structures. researchgate.net For instance, in (2-thienylmethyl)ammonium trichlorostannate(II), the [SnCl₃]⁻ groups are linked by weak Sn···Cl interactions to form one-dimensional polymeric chains. researchgate.net

Ligand-Induced Coordination Sphere Variations

The coordination environment around the Sn(II) center can be significantly modified by the introduction of various donor ligands. The size, charge, and electronic properties of the ligand dictate the resulting geometry and coordination number of the complex.

This compound forms stable complexes with a wide array of ligands containing nitrogen, oxygen, and sulfur donor atoms. These soft donor atoms interact favorably with the soft Sn(II) cation.

Nitrogen and Oxygen (N,O) Donors: Ligands containing both nitrogen and oxygen, such as semicarbazones and Schiff bases derived from amino acids, readily coordinate to SnCl₂. niscpr.res.inmdpi.com Equimolar reactions of SnCl₂ with semicarbazones result in adducts where the ligand bonds to the tin atom through the azomethine nitrogen and the ketonic oxygen. niscpr.res.in This coordination is supported by shifts in the characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectral signals. niscpr.res.in For example, in tin(II) complexes with Schiff bases derived from isatin (B1672199) and amino acids, the ligands act as bidentate (O,N) donors, coordinating through the carboxylate oxygen and the azomethine nitrogen to form monomeric complexes. researchgate.net

Nitrogen and Sulfur (N,S) Donors: Thiosemicarbazones, which are sulfur analogues of semicarbazones, also form stable complexes with SnCl₂. niscpr.res.intsijournals.com In these complexes, bonding occurs through the azomethine nitrogen and the thionic sulfur atom. niscpr.res.in The coordination of the sulfur atom is confirmed by spectroscopic evidence. The resulting adducts are typically of the type SnCl₂·L, where L is the bidentate thiosemicarbazone ligand. niscpr.res.in

Sulfur and Selenium (S, Se) Donors: The coordination chemistry of SnCl₂ extends to thio- and seleno-ether ligands. These soft ligands form adducts with arsenic and antimony halides, and similar reactivity is expected with this compound, reflecting the Lewis acidic nature of the tin(II) center towards soft donor atoms.

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that form a vast number of coordination compounds with this compound. These adducts are typically synthesized by reacting anhydrous SnCl₂ with the Schiff base ligand in a non-aqueous, oxygen-free atmosphere, often using tetrahydrofuran (B95107) (THF) as a solvent. niscpr.res.inias.ac.in

The formation of these adducts is often accompanied by a distinct color change. ias.ac.in Structural characterization relies heavily on spectroscopic methods:

Infrared (IR) Spectroscopy: Coordination of the azomethine nitrogen to the tin atom is evidenced by a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. bioline.org.br Similarly, coordination of a phenolic oxygen from the Schiff base is indicated by changes in the ν(O-H) and the appearance of a new band corresponding to the ν(Sn-O) vibration. ias.ac.inbioline.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the signal of the azomethine proton (-CH=N-) typically shifts downfield upon complexation, which is attributed to the donation of the lone pair of electrons from the nitrogen to the tin atom. niscpr.res.inias.ac.in

Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of tin. The isomer shift (δ) values for tin(II) Schiff base complexes fall within the range characteristic for the +2 oxidation state of tin (typically +2.5 to 4.5 mm s⁻¹). ias.ac.in

Studies on Sn(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) show that the deprotonated phenolic oxygen and the azomethine nitrogen coordinate to the tin center, leading to the formation of stable complexes. bioline.org.brtjpr.org

Amine ligands form adducts with this compound, where the geometry is profoundly influenced by the non-bonding lone pair of electrons on the tin atom. The reaction of SnCl₂ with tetramethylethylenediamine (TMEDA) yields the adduct dichloro-(1,2-bis(dimethylamino)ethane-N,N')-tin(II). uanl.mx X-ray crystallographic studies revealed a four-coordinate tin center with a pseudo-trigonal bipyramidal geometry. In this structure, the two nitrogen atoms and two chlorine atoms occupy the ligand positions, while the stereochemically active lone pair is considered to occupy one of the equatorial vertices. uanl.mx The sum of the bond angles around the tin atom is significantly less than 360°, confirming the stereochemical influence of the lone pair. uanl.mx

Similarly, complexes with bidentate nitrogen ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) show coordination geometries that are considerably distorted from regular polyhedra. capes.gov.br This distortion is a direct consequence of the presence of the stereochemically active lone pair on the tin(II) center. capes.gov.br The geometry around the tin atom in these complexes is often described as a distorted trigonal bipyramid, where the lone pair occupies a coordination site. researchgate.net

Schiff Base Adducts: Synthesis and Spectroscopic Analysis

Diphosphine Complexes and Dimeric Structures

In contrast to some other ligand systems, diphosphine ligands readily form stable complexes with this compound. nih.govrsc.org These reactions typically yield crystalline products that can be characterized by X-ray crystallography. Examples of such complexes include [SnCl₂{Me₂P(CH₂)₂PMe₂}], [SnCl₂{o-C₆H₄(PMe₂)₂}], and [SnCl₂{o-C₆H₄(PPh₂)₂}]. nih.govrsc.org

A common structural motif for these diphosphine complexes is the formation of dimers. The structures of [SnCl₂{Me₂P(CH₂)₂PMe₂}] and [SnCl₂{o-C₆H₄(PMe₂)₂}] reveal chloride-bridged dimeric units in the solid state. nih.govrsc.org However, the nature of the bridging can be complex. For example, while [SnCl₂{o-C₆H₄(PPh₂)₂}] is also dimeric, it features a very asymmetric diphosphine coordination. nih.govrsc.org

Another structural variation is seen in the complex [(SnCl₂)₂(μ-Ph₂P(CH₂)₂PPh₂)], where the diphosphine ligand itself acts as a bridge between two SnCl₂ units. nih.govrsc.org The coordination core in these structures is often trigonal pyramidal, but longer-range Sn···Cl interactions can lead to the formation of extended polymeric structures in the solid state. nih.govrsc.org

Table 4.1: Selected Diphosphine Complexes of this compound and their Structural Features

| Complex Formula | Structural Description | Reference(s) |

| [SnCl₂{Me₂P(CH₂)₂PMe₂}] | Chloride-bridged dimer | nih.gov, rsc.org |

| [SnCl₂{o-C₆H₄(PMe₂)₂}] | Chloride-bridged dimer | nih.gov, rsc.org |

| [SnCl₂{o-C₆H₄(PPh₂)₂}] | Dimeric with very asymmetric diphosphine coordination | nih.gov, rsc.org |

| [(SnCl₂)₂(μ-Ph₂P(CH₂)₂PPh₂)] | Diphosphine-bridged dimer, trigonal pyramidal cores leading to polymeric structures | nih.gov, rsc.org |

Theoretical Investigations of Coordination Geometries

Theoretical and computational chemistry, particularly methods rooted in quantum mechanics, provide profound insights into the coordination behavior of this compound (SnCl₂). These approaches allow for the detailed examination of molecular structures, electronic properties, and energetic stabilities of its complexes, complementing experimental findings and often explaining observable phenomena that are difficult to probe directly.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound coordination compounds. researchgate.net This computational method allows for the accurate calculation of the ground-state electronic structure of molecules, providing detailed information about their geometric and electronic properties. researchgate.net DFT calculations can reliably predict molecular geometries, including bond lengths and angles, which are often in good agreement with data obtained from experimental techniques like X-ray crystallography. uanl.mxresearchgate.net

For instance, in studies of Sn(II) complexes, DFT has been used to determine the optimized molecular geometry, total energies, and electronic states. researchgate.net The reaction of this compound with tetramethylethylenediamine, for example, yields a tetrachoordinate tin(II) complex. DFT calculations on this adduct, [SnCl₂(TMEDA)], confirmed a pseudo-trigonal bipyramidal geometry where a stereochemically active lone pair of electrons occupies a vertex. uanl.mx The calculated structural parameters from DFT show strong agreement with experimental X-ray diffraction data. uanl.mx

Below is a table showcasing representative structural data for a tin(II) complex, comparing experimental X-ray diffraction data with results obtained from DFT calculations.

| Complex | Parameter | Method | Value | Reference |

|---|---|---|---|---|

| [HC(Me)CN(2,6-ⁱPr₂C₆H₃)]₂SnCl | Sn-N Bond Length | X-ray | 2.197 Å | researchgate.net |

| DFT | 2.197 Å | |||

| Sn-Cl Bond Length | X-ray | 2.498 Å | ||

| DFT | 2.498 Å | |||

| N-Sn-Cl Bond Angle | X-ray | 92.9° | ||

| DFT | 92.9° |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of theoretical studies on this compound complexes. researchgate.net These orbitals are key to understanding the reactivity, electronic transitions, and kinetic stability of a molecule. rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). rasayanjournal.co.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rasayanjournal.co.insemanticscholar.org

In the context of this compound complexes, the HOMO is often characterized by significant contribution from the tin(II) 5s² lone pair of electrons. rsc.org For example, DFT calculations on two-coordinate amido tin(II) chloride complexes show that the HOMO exhibits tin lone pair character, while the LUMO is primarily a tin-based p-orbital. rsc.org This electronic structure underpins the amphiphilic nature of stannylenes, which can act as both Lewis bases (donating the lone pair) and Lewis acids (accepting electron density into the empty p-orbital).

The nature of the ligands coordinated to the tin center significantly influences the energies of the frontier orbitals. Studies on cationic tin(IV) phosphine (B1218219) complexes, formed from tin chloride precursors, show that the HOMO and LUMO energies are substantially lowered (by ~4 eV) compared to the neutral parent complexes. soton.ac.ukrsc.org This indicates that the cationic species are stronger electron acceptors. Furthermore, these calculations reveal significant hybridization of the orbitals across the phosphine ligands. soton.ac.ukrsc.org

The table below presents calculated HOMO-LUMO data for a representative tin complex, illustrating the insights gained from frontier orbital analysis.

| Complex | Orbital | Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Tin(IV) Schiff Base Complex | HOMO | -5.8955 | 2.394 | rasayanjournal.co.insemanticscholar.org |

| LUMO | -3.5015 | |||

| [{(SiMe₃)(Ar*)N}GeCl] (analogue) | HOMO | - | - | rsc.org |

| LUMO | - |

Note: Specific energy values for the Ge(II) analogue were described qualitatively in the source. rsc.org Tin(IV) complex data is used to illustrate the concept of HOMO-LUMO analysis.

Theoretical calculations are instrumental in determining the preferred coordination numbers and the relative stabilities of different isomers of this compound complexes. uanl.mx The tin(II) ion is known for its structural diversity, adopting coordination numbers that can range from two to eight, largely influenced by the stereochemically active 5s² lone pair which can create a gap in the coordination sphere. slu.se

DFT calculations can be used to compute the relative energies of various possible isomers of a complex, thereby predicting the most stable structure. uanl.mx For the [SnCl₂(TMEDA)] adduct, theoretical calculations assessed three potential isomers to determine the most energetically favorable conformation, which was subsequently confirmed by experimental X-ray data to be the most stable. uanl.mx This combined experimental and theoretical approach provides a robust method for structural assignment. acs.org

Similarly, computational studies have been performed on gaseous heterocomplexes like NaSnCl₃. Theoretical investigations identified two primary isomers: a low-energy trigonal bipyramid structure (C₃v symmetry) and a higher-energy planar structure (C₂v symmetry). acs.org The calculations clearly established the trigonal bipyramid as the more stable ground state isomer by comparing their energies. acs.org This ability to predict isomeric stability is crucial for understanding reaction mechanisms and the nature of species present in different phases.

The coordination number itself can be a subject of theoretical inquiry. DFT computations that model spectroscopic properties, such as ¹¹⁹Sn NMR chemical shifts, must take into account the coordination number of the tin atom to achieve results that match experimental data. acs.org This makes theoretical modeling a predictive tool for determining the primary coordination sphere of tin(II) in solution and in the solid state. acs.orgresearchgate.net

The following table summarizes the findings on the relative stability of NaSnCl₃ isomers.

| Isomer of NaSnCl₃ | Point Group Symmetry | Calculated Relative Energy | Stability | Reference |

|---|---|---|---|---|

| Trigonal Bipyramid | C₃ᵥ | 0 (Ground State) | More Stable | acs.org |

| Planar | C₂ᵥ | Higher Energy | Less Stable |

V. Stannous Chloride in Materials Science and Nanotechnology

Precursor for Advanced Inorganic Materials

Stannous chloride is a foundational material for the bottom-up synthesis of a diverse range of advanced inorganic compounds. Its affordability and reactivity make it an attractive starting point for creating complex materials with specific functional properties.

This compound is extensively used as a tin source for various functional materials. scirp.org

Magnetic Materials: In the synthesis of magnetic materials, this compound serves as a precursor for creating complex alloys. For instance, Heusler alloy CoFeSn nanoparticles, which exhibit ferromagnetic properties, have been prepared via a hydrothermal method using cobalt chloride, iron chloride, and this compound as precursors. researchgate.net Vibrating sample magnetometer (VSM) measurements of these nanoparticles confirm their ferromagnetic character with low coercivity, making them suitable for magnetic applications. researchgate.net

Semiconducting Materials: The compound is a valuable precursor for creating semiconducting materials. sigmaaldrich.com It is used in the synthesis of Copper Zinc Tin Sulfide (B99878) (CZTS), a promising p-type semiconductor for thin-film solar cells. sphinxsai.com In one method, CZTS thin films were prepared by spray pyrolysis using this compound as the tin precursor. sphinxsai.com this compound is also a precursor for tin(IV) oxide (SnO₂), a wide band-gap n-type semiconductor used in gas sensors, transparent electrodes, and optoelectronic devices. scialert.net Furthermore, stannic chloride (SnCl₄), which can be derived from this compound, is considered an industrially viable precursor for depositing germanium tin (GeSn) films via chemical vapor deposition (CVD), a material sought after for enhancing transistor speeds. compoundsemiconductor.netsemiconductor-today.com

Thermoelectric Materials: this compound is a key ingredient in the synthesis of several thermoelectric materials, which can convert heat energy into electrical energy. It is used to produce materials like tin sulfide (SnS) and tin telluride (SnTe). rsc.orgmdpi.com A chemical precipitation method using this compound and sodium hyposulfide as sources for Sn²⁺ and S²⁻ ions, respectively, has been employed to create high-performance SnS. rsc.org This method is noted for being based on low-cost and environmentally friendly raw materials. rsc.org Similarly, SnTe nanocrystals have been synthesized via a chemical precipitation process using tin(II) chloride dihydrate as the tin source. mdpi.com this compound is also a precursor in the microwave-assisted synthesis of Copper Zinc Tin Sulfide (CZTS) particles, which are being explored for their thermoelectric properties. researchgate.net

| Material Type | Example Compound | Synthesis Method | Precursor | Key Finding |

| Magnetic | CoFeSn (Heusler Alloy) | Hydrothermal | This compound (SnCl) | Resulting nanoparticles exhibit ferromagnetic character with low coercivity. researchgate.net |

| Semiconducting | Cu₂ZnSnS₄ (CZTS) | Spray Pyrolysis | This compound | Resulted in nanorod film formation with a bandgap of 2.0 eV. sphinxsai.com |

| Semiconducting | SnO₂ | Hydrothermal | This compound dihydrate | Synthesis of SnO₂ nanoparticles for various electronic applications. nanoient.org |

| Thermoelectric | SnS (Tin Sulfide) | Chemical Precipitation | Tin(II) chloride (SnCl₂) | Achieved a high ZT value of 0.41 at 848 K with low thermal conductivity. rsc.org |

| Thermoelectric | SnTe (Tin Telluride) | Chemical Precipitation | Tin(II) chloride dihydrate | Produced nanobulk material with reduced lattice thermal conductivity. mdpi.com |

| Thermoelectric | Cu₂ZnSnS₄ (CZTS) | Microwave Synthesis | This compound dihydrate | Formed single-phase CZTS sphere-like particles. researchgate.net |

Nanomaterial Synthesis and Engineering

The synthesis of nanomaterials with controlled size, shape, and crystallinity is a cornerstone of modern nanotechnology. This compound is a key player in this area, particularly in the fabrication of tin-based nanostructures.

A direct and effective method for creating highly crystalline tin oxide (SnO₂) nanostructures involves the oxidation of molten this compound. atamanchemicals.com Research has shown that heating molten SnCl₂ in an air flow leads to its evaporation at temperatures below its normal boiling point, followed by an oxidation reaction that forms SnO₂ nanoparticles with a perfect single-crystalline structure. researchgate.net

The morphology and crystallinity of the resulting SnO₂ nanostructures can be precisely controlled by manipulating the reaction parameters, primarily the temperature.

Temperature Dependence: Studies have demonstrated that the morphology of the SnO₂ particles varies significantly with the heat-treatment temperature. At 600 °C, individual nanocrystals with diameters of 20–120 nm are formed. researchgate.net As the temperature is increased to 800 °C, these nanocrystals grow into well-shaped, larger crystals and spherical clusters up to 10 µm in size. researchgate.net Further heating to 1300 °C results in the formation of sheet-like polycrystals. researchgate.net

Vapor-Solid Growth: Another method to control morphology involves heating a mixture of this compound dihydrate (SnCl₂·2H₂O) and anhydrous zinc chloride (ZnCl₂). This process, conducted at 600 °C in air, allows for the growth of vertically aligned SnO₂ nanocone arrays on a substrate. acs.org The growth proceeds via a vapor-solid (VS) mechanism where an initial layer of SnO₂ nanoparticles serves as seeds for the subsequent growth of the nanocone arrays. acs.org The morphology of these nanocones can be adjusted by varying the heat treatment time. acs.org

| Parameter | Effect on Morphology and Crystallinity |

| Temperature | Controls the size and shape of SnO₂ crystals, from individual nanocrystals (600 °C) to larger crystals and clusters (800 °C) and sheet-like polycrystals (1300 °C). researchgate.net |

| Heat Treatment Time | Adjusts the morphology of SnO₂ nanocone arrays grown via a vapor-solid process. acs.org |

| Additives (e.g., ZnCl₂) | Facilitates the formation of a nanoparticle seed layer, leading to the growth of vertically aligned nanocone arrays. acs.org |

The synthesis of tin oxide nanoparticles in aqueous solutions is a widely used, versatile, and cost-effective approach. Methods such as co-precipitation, hydrothermal synthesis, and sol-gel are commonly employed, using this compound as the tin precursor. nanoient.orgmdpi.comiosrjournals.org In a typical co-precipitation synthesis, an alkali solution like sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) is added to an aqueous solution of this compound to precipitate tin hydroxide, which is then calcined at elevated temperatures to form SnO₂ nanoparticles. mdpi.comiosrjournals.orgiwaponline.com The hydrothermal method involves heating the precursor solution in a sealed vessel (autoclave), which allows for the synthesis of crystalline nanoparticles at relatively low temperatures. nanoient.orgripublication.com

The formation of tin oxide nanoparticles in aqueous solutions can be initiated through the action of highly reactive free radicals. Research has established that oxidizing free radicals, such as the hydroxyl radical (OH•) or the dichloride radical anion (Cl₂•⁻), can react with Sn²⁺ ions to form tin oxide nanoparticles. researchgate.net This mechanism has been confirmed through various methods that generate these radicals:

Gamma Radiation: Using Cobalt-60 gamma radiation on an N₂O-saturated aqueous solution of this compound generates OH• radicals, which oxidize Sn²⁺ and lead to the formation of uniform SnO₂ nanoparticles approximately 5 nm in size. researchgate.net

Photoirradiation: UV light (e.g., 300 nm lamps) can also be used to generate the necessary oxidizing radicals, resulting in the synthesis of tin oxide nanoparticles through a similar pathway. researchgate.net

Chemical Route: The addition of a chemical oxidizing agent like hydrogen peroxide (H₂O₂) to the this compound solution achieves the same outcome, although the reaction may proceed more slowly compared to radiation-induced methods. researchgate.net

Electron pulse radiolysis studies have confirmed that the formation pathway is similar across all three radical-induced routes, consistently producing nanoparticles of identical size and shape. researchgate.net This mechanism provides a controlled, one-step method for synthesizing tin oxide nanoparticles at room temperature. researchgate.net

Tin Oxide Nanoparticle Synthesis via Oxidation in Aqueous Solutions

Green Synthesis Approaches Utilizing Biomolecules

The principles of green chemistry are increasingly being applied to the synthesis of nanoparticles to minimize environmental impact. In this context, this compound has been utilized in conjunction with biomolecules for the eco-friendly production of metallic nanoparticles. Biomolecules derived from organisms such as plants, bacteria, and fungi contain functional groups that can act as both reducing and capping agents. nih.gov Plant extracts, rich in compounds like flavonoids, terpenoids, and phenols, are particularly effective. nih.gov These biological components can reduce metal ions to their nanoparticle form, while this compound can act as a co-reducing agent to facilitate the process. acs.org For instance, the synthesis of silver nanoparticles has been achieved using plant extracts where the inherent biomolecules perform the primary reduction and stabilization, creating a more sustainable and cost-effective manufacturing route compared to purely chemical methods. nih.gov The use of biomolecules like cysteine has also been explored, where it serves multiple roles as a reducing, stabilizing, and capping agent in the formation of silver nanoparticles. nih.govacs.org

Silver Nanoparticle Formation using this compound as Reductant

This compound is an effective reducing agent for the synthesis of silver nanoparticles (AgNPs) from silver nitrate (B79036) (AgNO₃). core.ac.uktandfonline.com In this chemical reduction method, Sn²⁺ ions are oxidized to Sn⁴⁺ ions, while Ag⁺ ions are reduced to form metallic silver (Ag⁰). core.ac.uk The fundamental reaction is:

Sn²⁺(aq) + 2Ag⁺(aq) → Sn⁴⁺(aq) + 2Ag(s) core.ac.uk

This process is often carried out in an aqueous solution. To control the size of the nanoparticles and prevent them from aggregating, a stabilizing agent, such as cetyltrimethylammonium bromide (CTAB), is typically used. core.ac.uktandfonline.comresearchgate.net The concentration of this compound can influence the final size of the silver nanoparticles; an increase in its concentration has been observed to lead to the formation of larger particles. core.ac.uk This method provides a straightforward and efficient route for producing silver nanoparticles for various applications, including incorporation into fabrics to impart antibacterial properties. tandfonline.comresearchgate.net

Surface Modification and Functionalization

This compound's ability to interact with and modify various surfaces makes it a key component in surface functionalization for technological applications, ranging from biosensors to industrial plating.

A significant application of this compound is in the preparation of substrates for biosensors. mdpi.comresearchgate.netdntb.gov.ua Modifying surfaces, such as glass or magnetite nanoparticles, with this compound creates a versatile platform for the one-step immobilization of biomolecules. mdpi.comnih.gov This approach is particularly effective for attaching proteins and other biomolecules that are crucial for the detection of specific analytes, such as toxins in food products or biomarkers for disease. mdpi.comresearchgate.netdntb.gov.ua For example, SnCl₂-modified glass substrates have been successfully used to develop highly sensitive, label-free interferometric biosensors for detecting aflatoxin B1 in corn samples. mdpi.comresearchgate.netdntb.gov.ua

The effectiveness of this compound-modified substrates for biosensing lies in the strong and stable bonds formed between the surface and the immobilized biomolecules. The process begins with the introduction of –SnCl groups onto the substrate surface. mdpi.comresearchgate.net These groups readily react with sulfur-containing functional groups, such as the thiol (–SH) or disulfide (–S–S–) groups found in amino acids like cysteine within proteins. mdpi.comrsc.org This interaction results in the formation of a robust tin-sulfur (Sn-S) covalent bond, which securely anchors the biomolecule to the substrate. mdpi.comresearchgate.net This method of immobilization is advantageous because it is a direct, one-step process that creates a stable and biologically active surface ready for biosensing applications. mdpi.comnih.gov

To achieve the most effective immobilization of biomolecules, the parameters for modifying the substrate with this compound must be carefully optimized. mdpi.com Key parameters include the concentration of the this compound solution, the temperature and duration of the modification reaction, and the final drying temperature of the substrate. mdpi.comresearchgate.net Research has shown that these variables significantly impact the density of the immobilized biomolecules and, consequently, the sensitivity of the biosensor. mdpi.com For instance, in the development of a biosensor on glass substrates, optimal conditions were identified as using a 5% (w/v) SnCl₂ solution at 75°C for 45 minutes, followed by drying at 150°C. mdpi.comresearchgate.netdntb.gov.ua Deviating from these optimal conditions can lead to incomplete surface coverage or hydrolysis of the this compound, reducing the efficiency of biomolecule attachment.

Below is an interactive table summarizing the optimized parameters for the modification of borosilicate glass substrates for a label-free interferometric biosensor.

| Parameter | Tested Range | Optimal Value |

| SnCl₂ Concentration (w/v) | 0.1% - 7.0% | 5% |

| Reaction Temperature | 25°C - 100°C | 75°C |

| Reaction Time | 15 min - 75 min | 45 min |

| Drying Temperature | 50°C - 200°C | 150°C |

| Data derived from research on SnCl₂-modified glass substrates for aflatoxin B1 detection. mdpi.comresearchgate.net |

This compound plays a critical role in the metallization of polymers like Acrylonitrile Butadiene Styrene (ABS) through electroless plating. scientific.netchula.ac.th This process is essential for manufacturing plastic components with metallic finishes for automotive and electronic applications. The process typically involves a two-step "sensitization-activation" procedure or a one-step activation using a mixed catalyst. chula.ac.thgoogle.comcapes.gov.br

In the sensitization step, the polymer, after being etched to create a rough surface, is immersed in a this compound solution. researchgate.net Sn(II) ions adsorb onto the polymer surface. researchgate.net This is followed by the activation step, where the substrate is placed in a solution containing a catalytic metal salt, typically palladium chloride (PdCl₂). chula.ac.thcapes.gov.br The adsorbed stannous ions reduce the palladium ions (Pd²⁺) to metallic palladium (Pd⁰):

Sn²⁺ + Pd²⁺ → Sn⁴⁺ + Pd⁰ capes.gov.br

These metallic palladium particles form catalytic nuclei on the polymer surface. capes.gov.br These sites initiate the subsequent deposition of a metal like nickel or copper from the electroless plating bath, turning the non-conductive polymer surface into a conductive one. scientific.netcapes.gov.br this compound is therefore indispensable for activating the polymer surface, ensuring strong adhesion and uniform coverage of the metal layer. google.com

Polymer Surface Activation for Electroless Plating

Mechanism of this compound/Palladium Chloride Catalysts

The catalytic system combining this compound (SnCl₂) and palladium chloride (PdCl₂) is pivotal in processes like electroless plating on non-conductive substrates, particularly polymers such as acrylonitrile-butadiene-styrene (ABS). The activation mechanism, while complex, fundamentally relies on a redox reaction between tin(II) and palladium(II) ions.

The active component in these catalytic solutions is generally considered to be a complex chloride of tin(II) and palladium(II). capes.gov.br The process typically begins with the adsorption of this complex onto the polymer surface. Following adsorption, a key step is the hydrolysis of the adsorbed chloride complex within the surface of the polymer. capes.gov.brtandfonline.com

The activation culminates in a surface redox reaction where this compound acts as a reducing agent. In this reaction, the tin(II) ion is oxidized to tin(IV), while the palladium(II) ion is reduced to metallic palladium (Pd(0)). capes.gov.brtandfonline.com This is represented by the equation:

Sn(II) + Pd(II) → Sn(IV) + Pd(0) capes.gov.br

The resulting metallic palladium nuclei become embedded in the substrate surface, forming active catalytic sites. capes.gov.brtandfonline.com These sites are essential for initiating the subsequent deposition of metals like copper or nickel in electroless plating. ingentaconnect.com An older, two-step method illustrates this principle clearly: a surface is first treated with a this compound solution, which forms an insoluble, hydrous stannous oxychloride layer after a water rinse. ingentaconnect.com A subsequent immersion in a palladium chloride solution leads to the reduction of palladium ions to metallic palladium on the surface. ingentaconnect.com The order of chemical addition is critical; to form the stable palladium-tin colloid, the palladium chloride solution must be added to the this compound solution to prevent the premature reduction and precipitation of palladium metal. google.com

Integration into Polymer Composites for Gas Sensing

This compound is a key component in the development of sensitive and selective gas sensors, particularly when integrated into polymer composites. These hybrid materials leverage the synergistic properties of conductive polymers and the reactive nature of the tin salt to detect various gases at room temperature. The sensing mechanism is primarily based on the change in the electrical properties of the composite upon exposure to a target gas.

Hybrid composites have been formulated using this compound with conductive polymers like polyaniline (PAni) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for detecting gases such as hydrogen sulfide (H₂S). nih.gov In this context, the metal chloride reacts with H₂S gas, which leads to the release of a strong acid like hydrochloric acid (HCl). nih.gov This acid then dopes the conductive polymer, causing a measurable increase in its conductivity. nih.gov

Research has demonstrated the effectiveness of these composites for various gases:

Hydrogen Sulfide (H₂S): PAni-SnCl₂-PEDOT:PSS blends show high potential for H₂S detection. nih.gov Polypyrrole (Ppy)/SnO₂ nanocomposites also show good response, attributed to the high oxygen vacancies of SnO₂.

Carbon Dioxide (CO₂): Polyaniline-stannous chloride pentahydrate (PSCL) composites have been shown to be sensitive to CO₂ at room temperature, with performance linked to the p-n junctions formed in the material. tandfonline.com

Ammonia (NH₃): Nanocomposites incorporating tin-titanium dioxide (Sn-TiO₂) with reduced graphene oxide (rGO) and carbon nanotubes (CNTs) function as effective room-temperature ammonia sensors. The sensing mechanism is based on the p-n heterojunctions formed between the p-type graphene materials and the n-type metal oxides. acs.org

The performance of these sensors, including sensitivity, response time, and recovery time, can be tuned by adjusting the concentration of this compound and the morphology of the polymer composite.

Interactive Data Table: Research Findings on this compound Polymer Composites for Gas Sensing

| Polymer System | Target Gas | Sensing Mechanism | Key Finding |

| PAni-SnCl₂-PEDOT:PSS | H₂S | Chemical reaction releasing HCl, which dopes the polymer. nih.gov | Demonstrates high potential for H₂S detection at sub-ppm levels. nih.gov |

| Ppy/SnO₂ | H₂S | Change in electrical resistivity due to gas interaction with high oxygen vacancies on SnO₂ surface. | The Ppy/SnO₂ nanocomposite showed a better response than Ppy alone or Ppy/CuO composites. |

| Polyaniline-stannous chloride pentahydrate (PSCL) | CO₂ | Formation of a p-n junction between the polymer and SnO₂ particles. tandfonline.com | The composite shows good sensitivity and reproducibility for CO₂ detection at room temperature. tandfonline.com |

| Sn-TiO₂@rGO/CNT | NH₃ | Formation of p-n heterojunctions between p-type rGO/CNT and n-type Sn-TiO₂. acs.org | The sensor exhibits a rapid response and recovery for NH₃ detection at room temperature. acs.org |

Vi. Advanced Analytical and Spectroscopic Characterization of Stannous Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural features of stannous chloride at the molecular level.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to investigate the vibrational frequencies of bonds within a molecule. For this compound, IR analysis is particularly useful for identifying Sn-Cl stretching modes. In the gas phase, anhydrous SnCl₂ exhibits absorption bands that confirm a bent molecular structure. nist.gov When this compound is incorporated into polymer composites, such as with poly(methyl methacrylate) (PMMA) or poly ether sulfone (PES), FTIR spectroscopy can reveal interactions between the SnCl₂ nanoparticles and the polymer matrix. ijraset.comresearchgate.net For instance, shifts in the characteristic peaks of the polymer and the appearance of new bands can indicate coordination between the tin center and oxygen atoms of the polymer. ijraset.comresearchgate.net In the dihydrate form, SnCl₂·2H₂O, the IR spectrum shows O–H stretching vibrations in the range of 3400–3500 cm⁻¹ and Sn–Cl vibrations between 400–500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. This compound solutions, particularly in the presence of chloride ions, form various chloro-complexes that absorb in the ultraviolet region. geologyscience.ru The absorption spectra can be used to study the stability of these complexes at different temperatures. geologyscience.ru When SnCl₂ is used as a dopant in polymer films, UV-Vis spectroscopy helps in understanding the optical properties of the resulting composite materials. jetir.orgiisjost.org The technique can be used to monitor the formation of silver nanoparticles when this compound acts as a reducing agent, as the nanoparticles exhibit a characteristic surface plasmon resonance peak in the visible range. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)